molecular formula C6H3Cl2FO3S B3377682 3,5-Dichloro-4-hydroxybenzenesulfonyl fluoride CAS No. 13432-83-2

3,5-Dichloro-4-hydroxybenzenesulfonyl fluoride

Cat. No.: B3377682
CAS No.: 13432-83-2
M. Wt: 245.05 g/mol
InChI Key: WTLHQLIPESCKIJ-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-hydroxybenzenesulfonyl fluoride is an organic compound with the molecular formula C6H3Cl2FO3S and a molecular weight of 245.056 g/mol . This compound is characterized by the presence of two chlorine atoms, a hydroxyl group, and a sulfonyl fluoride group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

3,5-Dichloro-4-hydroxybenzenesulfonyl fluoride has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-hydroxybenzenesulfonyl fluoride typically involves the chlorination of 4-hydroxybenzenesulfonyl fluoride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 5 positions of the benzene ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-hydroxybenzenesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzenes, ketones, alkylbenzenes, and sulfonic acids .

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-hydroxybenzenesulfonyl fluoride involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group acts as an electrophile, reacting with nucleophilic sites on enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes, making it useful in the study of enzyme mechanisms and the development of enzyme inhibitors .

Properties

IUPAC Name

3,5-dichloro-4-hydroxybenzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FO3S/c7-4-1-3(13(9,11)12)2-5(8)6(4)10/h1-2,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLHQLIPESCKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00307728
Record name 3,5-dichloro-4-hydroxybenzenesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00307728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13432-83-2
Record name NSC194828
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194828
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-dichloro-4-hydroxybenzenesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00307728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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